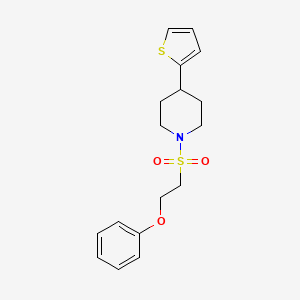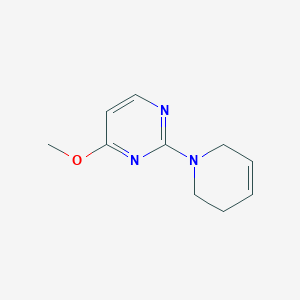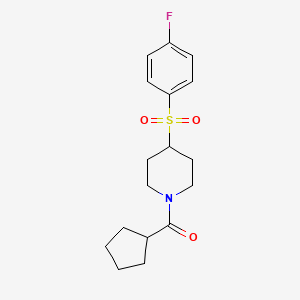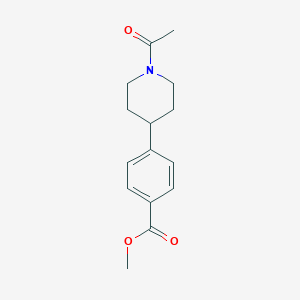
1-((2-Phenoxyethyl)sulfonyl)-4-(thiophen-2-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-((2-Phenoxyethyl)sulfonyl)-4-(thiophen-2-yl)piperidine" is a sulfonamide derivative that is part of a broader class of compounds known for their biological activities. Sulfonamides are a group of synthetic antibacterial agents that contain the sulfonamide group. They are widely used in medicine for their antimicrobial properties. The compound is structurally related to various sulfonamide derivatives that have been synthesized and studied for their potential biological activities, including antimicrobial and enzyme inhibition properties.
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines or other nucleophiles. For instance, in the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, substituted benzhydryl chlorides were treated with 4-(3-(piperidin-4-yl)propyl)piperidine followed by N-sulfonation with sulfonyl chlorides . Similarly, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide involved the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by a series of steps to yield the target compounds . These methods provide a framework for the synthesis of related sulfonamide compounds, including "1-((2-Phenoxyethyl)sulfonyl)-4-(thiophen-2-yl)piperidine".
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to a nitrogen atom of an amine. The structural elucidation of these compounds is typically performed using spectroscopic techniques such as 1H-NMR, IR, and mass spectrometry. For example, the synthesized compounds in the studies were characterized by these methods to confirm their structures . The molecular structure of sulfonamide derivatives is crucial for their biological activity, as it influences their interaction with biological targets.
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions, including further substitutions at different positions of the molecule. These reactions can modify the biological activity of the compounds. For example, O-substituted derivatives of sulfonamides were synthesized by substituting the oxygen atom with different electrophiles . The ability to modify the chemical structure of sulfonamide derivatives allows for the optimization of their biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the practical application of the compounds as drugs. The synthesized compounds' bioactivity was evaluated against various enzymes and pathogens, indicating their potential as therapeutic agents . The physical and chemical properties of "1-((2-Phenoxyethyl)sulfonyl)-4-(thiophen-2-yl)piperidine" would need to be studied in a similar manner to determine its suitability for drug development.
科学的研究の応用
Chemical Inhibitors of Cytochrome P450 Isoforms
Chemical inhibitors of cytochrome P450 (CYP) isoforms play a crucial role in the study of drug metabolism and drug-drug interactions. Among the inhibitors reviewed, selectivity towards specific CYP isoforms is key for deciphering the involvement of these isoforms in the metabolism of various drugs. This research is essential for predicting potential drug-drug interactions in patients undergoing multiple drug therapies. Although "1-((2-Phenoxyethyl)sulfonyl)-4-(thiophen-2-yl)piperidine" was not specifically mentioned, the study highlights the importance of selective CYP inhibitors in pharmacological research (Khojasteh et al., 2011).
Antifungal Compounds from Piper Species
Research on Piper species has identified a variety of compounds with antifungal properties, which are significant for the development of new pharmaceutical or agricultural fungicides. This demonstrates the potential of naturally occurring compounds in addressing fungal infections and diseases in both medical and agricultural contexts (Xu & Li, 2011).
Nucleophilic Aromatic Substitution of the Nitro-Group
The study of nucleophilic aromatic substitution reactions involving piperidine and nitro-aromatic compounds has provided insights into reaction mechanisms relevant to the synthesis of various chemical entities, including potential medicinal compounds. Such reactions are fundamental to the development of novel therapeutic agents through the modification of aromatic systems (Pietra & Vitali, 1972).
Synthesis of Thiophenes
Thiophene derivatives, characterized by a sulfur-containing heterocyclic ring, have broad applications in medicinal chemistry due to their diverse biological activities. The synthesis of thiophene derivatives is of considerable interest for the development of new drugs with antimicrobial, anticancer, and anti-inflammatory properties. This area of research underlines the versatility of thiophene derivatives in drug development (Xuan, 2020).
Sulfonamide Inhibitors and Antibacterial Agents
Sulfonamides have a long history of use as antibacterial agents due to their ability to inhibit bacterial growth. The study of sulfonamide compounds continues to be relevant for the discovery of new antibacterial drugs and understanding the mechanisms of action of these compounds. This research contributes to the ongoing need for effective treatments against bacterial infections (Gulcin & Taslimi, 2018).
特性
IUPAC Name |
1-(2-phenoxyethylsulfonyl)-4-thiophen-2-ylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S2/c19-23(20,14-12-21-16-5-2-1-3-6-16)18-10-8-15(9-11-18)17-7-4-13-22-17/h1-7,13,15H,8-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHORHNZJCNVNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)S(=O)(=O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-Phenoxyethyl)sulfonyl)-4-(thiophen-2-yl)piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 5-methylbenzo[d]thiazole-2-carboxylate](/img/structure/B2539935.png)

![(3-Methoxyphenyl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2539938.png)
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide](/img/structure/B2539939.png)
![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2539940.png)
![1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2539941.png)
![2-(1H-indol-1-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2539942.png)
![N-[(4-Tert-butyl-1,3-oxazol-2-yl)methyl]-2-chloro-N-phenylacetamide](/img/structure/B2539945.png)
![(5-phenylisoxazol-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2539946.png)
![4-bromo-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2539947.png)



![1-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2539958.png)